molecular formula C13H17NO B12583223 Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- CAS No. 288089-62-3

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-

Cat. No.: B12583223
CAS No.: 288089-62-3
M. Wt: 203.28 g/mol
InChI Key: ZRTJCMABQDWDRU-LLVKDONJSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288089-62-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H17NO/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m1/s1

InChI Key

ZRTJCMABQDWDRU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Steps:

  • Reagents :
    • N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide
    • Methanesulfonyl chloride
    • Triethylamine
    • Dichloromethane
  • Reaction Conditions :
    • The reaction mixture is cooled to approximately 4°C in an ice-water bath.
    • Methanesulfonyl chloride is added dropwise to form a mesylate intermediate.
    • The reaction is then warmed to 50°C to facilitate cyclization.

Outcome:

This step yields the oxazoline intermediate, specifically 2-(2-bromophenyl)-4-(1,1-dimethylethyl)-4,5-dihydro-(4S)-oxazole. This intermediate is isolated as a pale yellow oil that solidifies upon cooling at −20°C.

Formation of the Target Oxazole

The next stage involves coupling the oxazoline intermediate with diphenylphosphine to form the final product.

Key Steps:

  • Reagents :
    • Copper(I) iodide (catalyst)
    • Diphenylphosphine
    • Cesium carbonate (base)
    • Toluene (solvent)
  • Reaction Conditions :
    • The reaction is conducted in a Schlenk flask under a nitrogen atmosphere.
    • The mixture is stirred at ambient temperature before heating to 110°C in an oil bath.
  • Purification :
    • After completion, the reaction mixture is filtered through celite and purified using silica gel chromatography.
    • Crystallization is achieved by layering the product with acetonitrile.

Outcome:

The final product, Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-, is obtained as white crystalline solids with high yield (90.8%).

Optimization and Improvements

Several modifications have been introduced to improve efficiency and scalability:

  • Use of methanesulfonyl chloride for mesylate formation at milder temperatures.
  • Aqueous workup methods to simplify purification.
  • Reduction in catalyst and reagent quantities without compromising yield.
  • Crystallization techniques using acetonitrile for better product isolation.

Data Table: Summary of Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Mesylate Formation Methanesulfonyl chloride, triethylamine, dichloromethane; cooled to ~4°C ~96 Forms oxazoline intermediate; TLC monitoring recommended
Cyclization Warmed to 50°C; sodium bicarbonate for workup ~90 Produces solid intermediate suitable for further reactions
Phosphine Coupling Copper(I) iodide catalyst; diphenylphosphine; cesium carbonate; heated to 110°C ~91 Final product isolated via crystallization

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxazole ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Oxazole derivatives are known for their antimicrobial properties. Research indicates that modifications in the oxazole ring can enhance antibacterial and antifungal activities. For example, compounds derived from oxazole have shown effectiveness against pathogens such as Enterococcus faecium and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anti-inflammatory and Analgesic Effects
Studies have demonstrated that oxazole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The structure-activity relationship (SAR) suggests that specific substitutions on the oxazole ring significantly influence its efficacy as an analgesic agent .

Anticancer Properties
The anticancer potential of oxazole derivatives is notable. Compounds incorporating the oxazole moiety have been involved in the synthesis of anticancer drugs through mechanisms such as the Diels-Alder reaction. This includes notable compounds like pancratistatin, which has shown promise in cancer treatment .

Chemical Synthesis Applications

Building Blocks in Organic Synthesis
Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including polymerization processes and the formation of complex molecules used in pharmaceuticals and agrochemicals .

Catalysis
The compound has been utilized in catalysis, particularly in asymmetric synthesis where it acts as a chiral ligand. Its ability to form stable complexes with transition metals enhances its utility in catalyzing various reactions, thereby facilitating the production of enantiomerically pure compounds .

Material Science Applications

Polymer Chemistry
Oxazoles are also used in polymer chemistry due to their ability to undergo polymerization reactions. They can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Antimicrobial Activity

A study published in Der Pharma Chemica highlighted the synthesis of new oxazole derivatives that exhibited superior antimicrobial activity compared to existing standards. These compounds were tested against a panel of bacteria and fungi, demonstrating significant inhibition rates .

Case Study 2: Anticancer Research

Research conducted on oxazole-based compounds revealed their effectiveness in inhibiting cancer cell proliferation. The study focused on derivatives synthesized through Diels-Alder reactions, showing promising results against various cancer cell lines, indicating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 288089-62-3
  • Molecular Formula: C₁₃H₁₇NO
  • Molecular Weight : 203.28 g/mol
  • Stereochemistry : (4S) configuration, indicating chiral selectivity .

Key Features :

  • Structure : The oxazole ring is substituted at the 4-position with a tert-butyl (1,1-dimethylethyl) group and at the 2-position with a phenyl group. The 4,5-dihydro modification reduces ring aromaticity, enhancing reactivity in coordination chemistry .
  • Applications: Primarily used as a ligand in asymmetric catalysis (e.g., in the synthesis of (S)-2-allyl-2-methylcyclohexanone) and as a precursor for metal-organic frameworks .
  • Safety Profile : Classified as harmful if ingested (H302), skin irritant (H315), and respiratory irritant (H335) .

Comparative Analysis with Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications CAS Number
Target Compound 2-Ph, 4-t-Bu C₁₃H₁₇NO 203.28 Asymmetric catalysis, lab synthesis 288089-62-3
(S)-tert-ButylPHOX 2-(Diphenylphosphino)phenyl, 4-t-Bu C₂₅H₂₆NOP 387.45 Chiral ligand for transition metals 148461-16-9
Etoxazole 2-(2,6-Difluorophenyl), 4-(4-t-Bu-2-ethoxyphenyl) C₂₁H₂₃F₂NO₂ 359.41 Acaricide (arthropod pest control) 153233-91-1
(4S,4'S)-2,2'-Methylenebis[4-t-Bu] Bis-oxazole with methylene bridge C₂₆H₃₀N₂O₂ 402.50 Bidentate ligand in enantioselective catalysis N/A
2-Benzo[b]thien-2-yl-4-Me 2-Benzothienyl, 4-Me C₁₂H₁₁NOS 217.29 Pharmaceutical intermediates 2828439-74-1

Steric and Electronic Modifications

Substituent Effects: tert-Butyl Group: The bulky tert-butyl group in the target compound and its analogues (e.g., etoxazole) enhances steric hindrance, favoring chiral induction in catalysis . Phosphino vs. Phenyl: (S)-tert-ButylPHOX incorporates a diphenylphosphino group, increasing electron density and metal-coordination capability compared to the phenyl group in the target compound .

Biological Activity :

  • Etoxazole’s 2,6-difluorophenyl and ethoxy groups confer lipophilicity and resistance to metabolic degradation, critical for its acaricidal activity . The target compound lacks such functionalization, limiting its bioactivity .

Catalytic Performance

  • Enantioselectivity: The (4S)-configured oxazole in the target compound achieves >90% enantiomeric excess in cyclohexanone derivatives, comparable to (S)-tert-ButylPHOX .
  • Metal Coordination: Phosphine-containing analogues (e.g., (2R)-1-[(4S)-4-t-Bu]-ferrocene) exhibit stronger binding to Pd and Rh, improving catalytic turnover in cross-coupling reactions .

Biological Activity

Oxazole derivatives, including Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

  • Chemical Name : Oxazole, 4-(1,1-dimethylethyl)-4,5-dihydro-2-phenyl-, (4S)-
  • CAS Number : 1373357-05-1
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.28 g/mol

Oxazole compounds exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Oxazole derivatives have been reported to possess significant antimicrobial properties. They inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity. For instance, certain oxazoles exhibit effective activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The oxazole ring system is integral in the development of anticancer agents. Studies indicate that modifications at the C-2 and C-4 positions of the oxazole ring can enhance anticancer activity by targeting specific pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Some oxazoles demonstrate anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities of Oxazole Derivatives

Activity TypeSpecific ActivityReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryModulation of cytokine release
AntidiabeticImprovement in glucose metabolism

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated various oxazole derivatives for their antibacterial activity against common pathogens. The compound bearing a p-tolyl group showed the highest efficacy against both Gram-positive and Gram-negative strains, highlighting the importance of substituents in enhancing biological activity .
  • Anticancer Studies :
    Research involving the synthesis of oxazole derivatives demonstrated that specific substitutions at the C-4 position significantly increased cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance the reactivity and effectiveness of these compounds .
  • In Vivo Studies :
    In vivo studies have shown that certain oxazole derivatives can reduce tumor size in animal models, suggesting potential for further development as therapeutic agents in oncology .

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